(1R,2S,3R)-3-aminocyclohexane-1,2-diol
Description
(1R,2S,3R)-3-Aminocyclohexane-1,2-diol is a cyclohexane-based compound featuring vicinal hydroxyl groups at positions 1 and 2 and an amino group at position 3. This article compares its structural, physicochemical, and reactivity properties with similar compounds, including cyclopentane derivatives, substituted cyclohexane diols, and adamantane-based analogs.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1R,2S,3R)-3-aminocyclohexane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2/t4-,5-,6+/m1/s1 |
InChI Key |
IAOKKNKPIZZHDX-PBXRRBTRSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@@H](C1)O)O)N |
Canonical SMILES |
C1CC(C(C(C1)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-3-aminocyclohexane-1,2-diol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclohexanone derivative, using metal borohydrides or other reducing agents . The reaction conditions typically include a solvent like ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of (1R,2S,3R)-3-aminocyclohexane-1,2-diol may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce functional groups into organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R)-3-aminocyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
(1R,2S,3R)-3-aminocyclohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereoselective synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism by which (1R,2S,3R)-3-aminocyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs
Cyclopentane Derivatives
- (1R,2S,3R)-3-Aminocyclopentane-1,2-diol hydrochloride (CAS: 98632-80-5): Smaller ring size (cyclopentane vs. Molecular weight: 153.6 g/mol (hydrochloride salt form) . The amino group enhances polarity, but the cyclopentane ring may reduce solubility compared to cyclohexane analogs due to reduced hydrophobic surface area.
Substituted Cyclohexane Diols
- (1R,2R,3S)-3-Methylcyclohexane-1,2-diol: Formula: C₇H₁₄O₂; SMILES: OC1C(C)CCCC1O . Methyl substituent at position 3 introduces steric hindrance, reducing hydrogen-bonding capacity compared to the amino group in the target compound.
Adamantane Derivatives
- (1R,3R,5R,7S)-5-Amino-3,7-dimethyladamantane-1,2-diol: Rigid adamantane framework confers high metabolic stability but lower solubility due to hydrophobicity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| (1R,2S,3R)-3-Aminocyclohexane-1,2-diol | C₆H₁₃NO₂ | ~161.18 (calculated) | 2 hydroxyls, 1 amino | High polarity, potential for H-bonding |
| (1R,2S,3R)-3-Aminocyclopentane-1,2-diol·HCl | C₅H₁₂NO₂·HCl | 153.6 | Amino (salt form), 2 hydroxyls | Enhanced crystallinity due to hydrochloride |
| (1R,2R,3S)-3-Methylcyclohexane-1,2-diol | C₇H₁₄O₂ | 130.18 | Methyl, 2 hydroxyls | Moderate solubility, steric hindrance |
Key Observations :
- The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to methyl-substituted analogs .
- Cyclopentane derivatives exhibit lower molecular weights but may suffer from reduced solubility due to ring strain .
Reactivity and Stereochemical Considerations
- Kinetic Resolution: Cyclohexane-1,2-diols exhibit stereoselective acylation, with trans-(1R,2R) isomers reacting faster than cis-(1R,2S) analogs . The amino group in the target compound may alter transition-state interactions in chiral catalysis.
- Amino Group Reactivity: The primary amino group can participate in Schiff base formation or salt complexation, distinguishing it from non-aminated diols like (1R,2R,3S)-3-Methylcyclohexane-1,2-diol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
